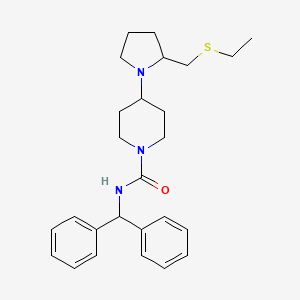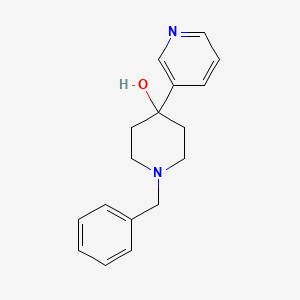![molecular formula C20H22BrNO5S B2817356 4-[N-(BENZENESULFONYL)BUTANAMIDO]-2-BROMOPHENYL BUTANOATE CAS No. 331254-21-8](/img/structure/B2817356.png)
4-[N-(BENZENESULFONYL)BUTANAMIDO]-2-BROMOPHENYL BUTANOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[N-(BENZENESULFONYL)BUTANAMIDO]-2-BROMOPHENYL BUTANOATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a butyric acid moiety, a benzenesulfonyl group, and a brominated phenyl ester. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid 4-(benzenesulfonyl-butyryl-amino)-2-bromo-phenyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the butyric acid derivative: This step involves the reaction of butyric acid with appropriate reagents to introduce the benzenesulfonyl and butyryl groups.
Bromination of the phenyl ring: The phenyl ring is brominated using bromine or a brominating agent under controlled conditions.
Esterification: The final step involves the esterification of the brominated phenyl derivative with the butyric acid derivative to form the target compound.
Industrial Production Methods
Industrial production of butyric acid 4-(benzenesulfonyl-butyryl-amino)-2-bromo-phenyl ester may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
4-[N-(BENZENESULFONYL)BUTANAMIDO]-2-BROMOPHENYL BUTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-[N-(BENZENESULFONYL)BUTANAMIDO]-2-BROMOPHENYL BUTANOATE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of butyric acid 4-(benzenesulfonyl-butyryl-amino)-2-bromo-phenyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Inducing cellular responses: Such as apoptosis or cell cycle arrest in cancer cells.
Interacting with microbial cell membranes: Leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
4-[N-(BENZENESULFONYL)BUTANAMIDO]-2-BROMOPHENYL BUTANOATE can be compared with other similar compounds, such as:
Butyric acid derivatives: Compounds with similar butyric acid moieties but different substituents.
Benzenesulfonyl derivatives: Compounds with benzenesulfonyl groups attached to different functional groups.
Brominated phenyl esters: Compounds with brominated phenyl rings and ester linkages.
The uniqueness of butyric acid 4-(benzenesulfonyl-butyryl-amino)-2-bromo-phenyl ester lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
[4-[benzenesulfonyl(butanoyl)amino]-2-bromophenyl] butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO5S/c1-3-8-19(23)22(28(25,26)16-10-6-5-7-11-16)15-12-13-18(17(21)14-15)27-20(24)9-4-2/h5-7,10-14H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRNHZSYWLCCDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC(=C(C=C1)OC(=O)CCC)Br)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,5-dimethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B2817276.png)



![2,3-dichloro-N-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2817285.png)
![2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2817289.png)
![N-(4-methoxyphenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2817290.png)
![N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2817291.png)
![3-(4-chlorobenzyl)-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2817292.png)
![1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine hydrochloride](/img/structure/B2817293.png)

![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B2817295.png)
![2,3-Dihydrospiro[indene-1,3'-piperidine] hydrochloride](/img/structure/B2817296.png)
